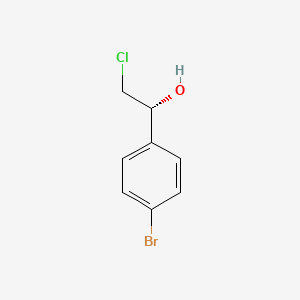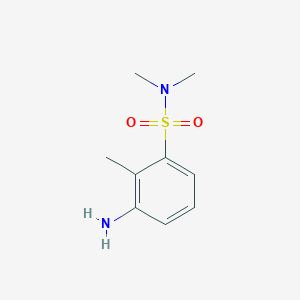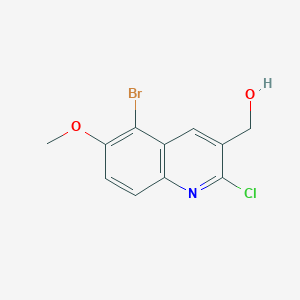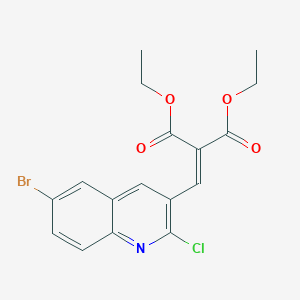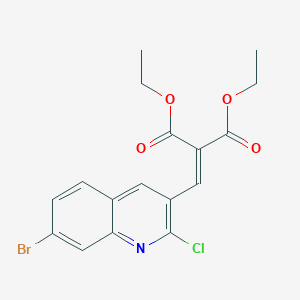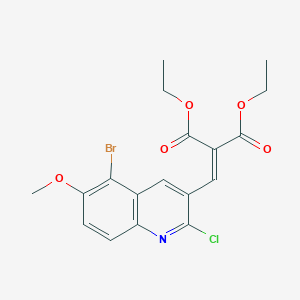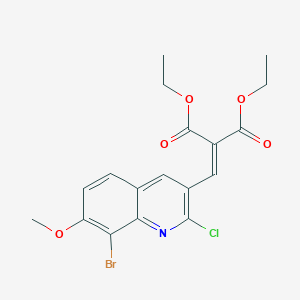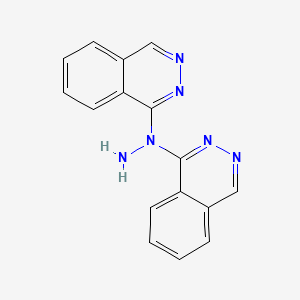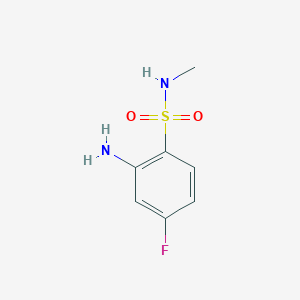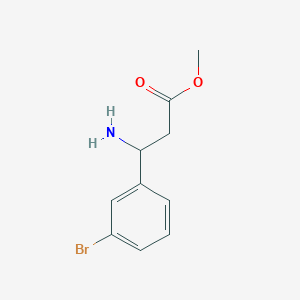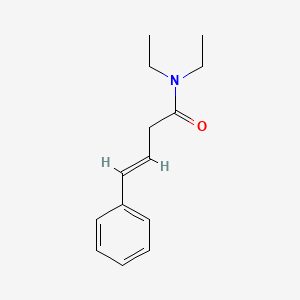![molecular formula C11H14O4 B3183790 Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 103258-64-6](/img/structure/B3183790.png)
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate
Descripción general
Descripción
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is ethyl 2-[4-(carboxymethyl)phenoxy]acetate.
Reduction: The major product is ethyl 2-[4-(hydroxymethyl)phenoxy]ethanol.
Substitution: Depending on the substituent, various substituted phenoxyacetates can be formed.
Aplicaciones Científicas De Investigación
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-[4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be compared with other similar compounds, such as:
Phenoxyacetic acid: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in certain applications.
Ethyl 2-[4-(methoxymethyl)phenoxy]acetate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.
Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group, making it more reactive in substitution reactions.
Propiedades
Número CAS |
103258-64-6 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-[4-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
LKOAIGPTJQFKBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)CO |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)
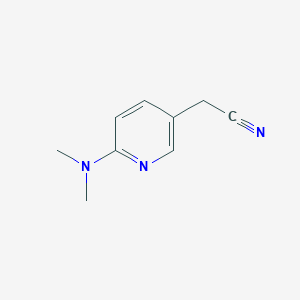
![1,3-Benzodioxole-5-acetic acid, alpha-[1-[[3-[4-[[2-(4-hydroxy-3-iodophenyl)ethyl]amino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-2-(4-methoxyphenyl)-2-oxoethylidene]-, (alphaZ)-](/img/structure/B3183734.png)
